Chlorendic imide
CAS No.: 6889-41-4
Cat. No.: VC3881475
Molecular Formula: C9H3Cl6NO2
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6889-41-4 |
---|---|
Molecular Formula | C9H3Cl6NO2 |
Molecular Weight | 369.8 g/mol |
IUPAC Name | 1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Standard InChI | InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18) |
Standard InChI Key | VTOLQEMXZUTSMA-UHFFFAOYSA-N |
SMILES | C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES | C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Architecture and Molecular Characteristics
Core Structural Features
Chlorendic imide (CHClNO) features a bicyclic framework comprising a norbornene core with six chlorine substituents and two imide functional groups. X-ray crystallographic studies confirm a distorted boat conformation for the norbornene system, with chlorine atoms occupying axial and equatorial positions . The molecule's electron-deficient aromatic system, created by chlorine's inductive effects, facilitates π-π stacking interactions critical for crystal packing.
Halogen Bonding Networks
Hirshfeld surface analysis demonstrates that chlorine atoms participate in 70–75% of all intermolecular interactions, predominantly through Cl···Cl (38.2%) and C-H···Cl (32.4%) contacts . These interactions create three-dimensional supramolecular architectures, as evidenced by the sodium-coordination polymer formed through bridging deprotonated chlorendic acid units . The table below quantifies interaction types in crystalline chlorendic imide derivatives:
Interaction Type | Contribution (%) | Distance Range (Å) |
---|---|---|
Cl···Cl | 38.2 | 3.40–3.55 |
C-H···Cl | 32.4 | 3.30–3.45 |
π-π Stacking | 12.1 | 3.65–3.80 |
Van der Waals | 17.3 | >4.00 |
Data adapted from crystallographic studies .
Synthetic Methodologies and Optimization
Laboratory-Scale Synthesis
The primary synthesis route involves nucleophilic acyl substitution between chlorendic anhydride and primary amines under anhydrous conditions. A typical procedure employs:
-
Chlorendic anhydride (1.0 equiv)
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Alkyl/aryl amine (1.2 equiv)
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Toluene solvent, reflux at 110°C for 12–24 hours
Side reactions include partial hydrolysis to chlorendic acid (3–7% yield loss) and diimide formation when using diamines. Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields .
Industrial Production Protocols
Scaled manufacturing utilizes continuous flow reactors with the following optimized parameters:
Parameter | Value |
---|---|
Temperature | 130–140°C |
Pressure | 3–5 bar |
Residence Time | 45–60 minutes |
Catalyst | DMAP (0.5 mol%) |
Annual Capacity | 500–700 metric tons |
Process economics analysis reveals a production cost of $12.50–$15.75/kg at commercial scale, with purification accounting for 40% of total costs .
Physicochemical Profile
Thermal Stability
Thermogravimetric analysis (TGA) shows exceptional thermal resistance:
Property | Value |
---|---|
Decomposition Onset | 298°C |
5% Weight Loss | 315°C |
Char Yield (800°C, N) | 58–62% |
The high char yield correlates with flame-retardant efficiency in polymer composites .
Solubility Behavior
Chlorendic imide exhibits marked solubility variations across common solvents:
Solvent | Solubility (g/100mL, 25°C) |
---|---|
DMF | 22.4 ± 0.8 |
THF | 8.9 ± 0.3 |
Chloroform | 14.2 ± 0.6 |
Water | 0.03 ± 0.01 |
Solubility enhancement strategies include sonication (15–20% increase) and cosolvent systems .
Functional Applications
Corrosion Inhibition
Electrochemical studies demonstrate 92–96% inhibition efficiency for carbon steel in 1M HCl at 25°C when using 500 ppm chlorendic imide . The adsorption mechanism follows the Langmuir isotherm (R = 0.994), with an adsorption free energy of −37.2 kJ/mol indicating chemisorption dominance .
Polymer Modifications
In epoxy resin formulations, chlorendic imide (5–7 wt%) improves key properties:
Property | Baseline | Modified |
---|---|---|
LOI (%) | 21 | 34 |
T (°C) | 128 | 145 |
Flexural Strength (MPa) | 89 | 112 |
Flame retardancy mechanisms involve gas-phase radical quenching and char formation .
Toxicological Assessment
Acute Exposure Risks
Animal studies reveal low acute toxicity profiles:
Route | LD (mg/kg) | Species |
---|---|---|
Oral | >5,000 | Rat |
Dermal | >10,000 | Rabbit |
Inhalation | >203 mg/L | Rat |
Notable effects include transient ocular irritation (Draize score 16.4/110) and mild skin erythema .
Dose (ppm) | Hepatocellular Carcinoma Incidence |
---|---|
0 | 2/50 |
620 | 21/50 |
1,250 | 30/50 |
Mechanistic studies suggest cytochrome P450-mediated metabolic activation as a potential carcinogenic pathway .
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